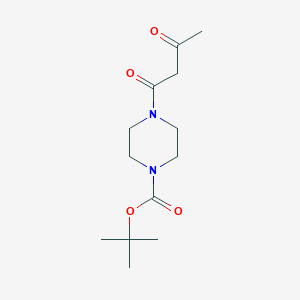

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSUGFWKJSGGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

This guide provides a comprehensive, in-depth protocol for the synthesis of tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, a valuable building block in contemporary drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles and practical considerations that ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

This compound (CAS No. 401566-77-6) is a key intermediate, featuring a reactive β-ketoamide moiety appended to a Boc-protected piperazine core. This structural motif is of significant interest in medicinal chemistry, as the piperazine ring is a prevalent scaffold in numerous biologically active compounds, offering desirable pharmacokinetic properties. The 3-oxobutanoyl group provides a handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

The synthetic strategy outlined herein focuses on the direct acetoacetylation of the commercially available and widely used starting material, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This approach is favored for its atom economy and operational simplicity. The key transformation involves the nucleophilic attack of the secondary amine of N-Boc-piperazine on an appropriate acetoacetylating agent. Among the available reagents, diketene emerges as a highly efficient and reactive choice for this purpose.

Reagents and Materials

A thorough inventory and quality assessment of all reagents and materials are paramount for the successful execution of this synthesis.

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Supplier |

| tert-Butyl piperazine-1-carboxylate | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | ≥98% | Major chemical suppliers |

| Diketene | 674-82-8 | C₄H₄O₂ | 84.07 | ≥98% (stabilized) | Major chemical suppliers |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Major chemical suppliers |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade | Major chemical suppliers |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade | Major chemical suppliers |

| Sodium sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | ACS grade | Major chemical suppliers |

| Silica gel | 7631-86-9 | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Major chemical suppliers |

Health and Safety Considerations

A comprehensive risk assessment must be conducted prior to commencing any experimental work. The following are key safety considerations for this protocol:

-

tert-Butyl piperazine-1-carboxylate: May cause skin, eye, and respiratory irritation.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Diketene: Highly flammable, toxic, and corrosive. It is a lachrymator and can cause severe burns. Work with diketene must be performed in a certified and properly functioning chemical fume hood. Ensure all ignition sources are absent from the work area. Diketene can polymerize violently, especially in the presence of acids or bases.[2] Use with extreme caution and follow all supplier-specific handling instructions.

-

Toluene: Flammable liquid and vapor. It is harmful if inhaled or absorbed through the skin and can cause damage to organs through prolonged or repeated exposure. Use in a well-ventilated fume hood and wear appropriate PPE.

-

General Precautions: Always wear appropriate PPE. Ensure emergency equipment, including a safety shower and eyewash station, is readily accessible. Dispose of all chemical waste in accordance with institutional and local regulations.

Detailed Synthesis Protocol

This protocol details the acetoacetylation of N-Boc-piperazine with diketene.

Reaction Setup

-

To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add tert-butyl piperazine-1-carboxylate (10.0 g, 53.7 mmol).

-

Add anhydrous toluene (100 mL) to the flask to dissolve the starting material.

-

Begin stirring the solution and cool the flask to 0-5 °C using an ice-water bath.

Acetoacetylation Reaction

-

In the dropping funnel, place diketene (5.0 g, 59.5 mmol, 1.1 equivalents).

-

Slowly add the diketene dropwise to the stirred solution of N-Boc-piperazine over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10 °C during the addition to control the exothermic reaction and prevent unwanted side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the N-Boc-piperazine spot and the appearance of a new, more polar spot indicates the formation of the product.

Work-up and Isolation

-

Once the reaction is deemed complete by TLC, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate. This will neutralize any unreacted diketene and acidic byproducts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or a semi-solid.

Purification

-

The crude product can be purified by flash column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50% ethyl acetate).

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

Reaction Mechanism and Workflow

The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of electrons on the secondary nitrogen atom of N-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. This leads to the opening of the four-membered ring and the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the formation of the stable β-ketoamide product.

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis process.

Figure 2. Step-by-step experimental workflow for the synthesis.

Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₃H₂₂N₂O₄ |

| Molecular Weight | 270.33 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 401566-77-6 |

Spectroscopic Data (Predicted and/or Reported)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.65-3.55 (m, 4H, piperazine-H), ~3.50-3.40 (m, 4H, piperazine-H), 3.45 (s, 2H, -COCH₂CO-), 2.25 (s, 3H, -COCH₃), 1.46 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~205.0 (ketone C=O), ~168.0 (amide C=O), 154.5 (carbamate C=O), 80.5 (-C(CH₃)₃), ~50.0 (-COCH₂CO-), ~45.0 (piperazine-C), ~41.0 (piperazine-C), 30.5 (-COCH₃), 28.4 (-C(CH₃)₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₃H₂₃N₂O₄⁺ [M+H]⁺: 271.1652; found: 271.1658.

Conclusion

The protocol described in this technical guide provides a robust and reproducible method for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The key to a successful outcome lies in the careful control of the reaction temperature during the addition of the highly reactive diketene and a meticulous purification process.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link].

-

PubChem. Diketene. National Center for Biotechnology Information. [Link].

-

Pharmaffiliates. This compound. [Link].

Sources

A Technical Guide to the Selective α-Acylation of N-Boc-Piperazine with Diketene

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its strategic functionalization is paramount in drug discovery and development. This technical guide provides an in-depth examination of the selective α-acylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) using diketene. This reaction serves as a highly efficient and atom-economical method for synthesizing tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, a versatile intermediate for further molecular elaboration. We will explore the underlying reaction mechanism, provide a field-validated experimental protocol, and discuss critical parameters for process optimization, offering researchers a comprehensive resource for leveraging this powerful transformation.

Core Principles: Understanding the Key Reactants

The success of this specific acylation hinges on the distinct chemical properties of the two primary reactants.

The Nucleophile: N-Boc-Piperazine

tert-butyl piperazine-1-carboxylate is an indispensable building block in modern organic synthesis. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the two nitrogen atoms serves a critical purpose: it renders the protected nitrogen electronically deficient and sterically hindered, thereby deactivating it towards many electrophiles.[2] This leaves the second nitrogen atom as an unmasked secondary amine, poised for selective nucleophilic attack.[2][3] This strategy of mono-protection is the cornerstone for achieving high selectivity and avoiding the common pitfall of di-substitution that occurs when using unprotected piperazine.[1]

The Electrophile: Diketene

Diketene (4-methyleneoxetan-2-one) is a potent and versatile C4 building block. It is the dimer of ketene and exists as a strained β-lactone. This ring strain, combined with the electron-withdrawing effect of the carbonyl group, makes the acyl carbon highly electrophilic and susceptible to nucleophilic attack. Upon reaction with a nucleophile like a secondary amine, diketene undergoes a regioselective acyl fission, leading to a clean and efficient ring-opening that installs an acetoacetyl group (CH₃COCH₂CO-).[4] This process is exceptionally atom-economical, as the entire diketene molecule is incorporated into the product with no stoichiometric byproducts.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the unprotected secondary nitrogen of N-Boc-piperazine attacks the highly electrophilic carbonyl carbon of the diketene β-lactone ring. This initial attack forms a transient, zwitterionic tetrahedral intermediate. The intermediate then collapses, driven by the release of ring strain, leading to the cleavage of the acyl-oxygen bond of the lactone. A subsequent proton transfer, typically facilitated by another molecule of the amine starting material or during aqueous workup, neutralizes the resulting enolate to yield the stable β-keto amide product, this compound.

Sources

- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 4. Chemical reactivity and biological activity of diketene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

This guide provides a comprehensive overview of the expected analytical characterization data for tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery and organic synthesis. As this molecule is often synthesized for specific research applications, publicly available, consolidated characterization data is scarce. Therefore, this document serves as an expert-driven guide, predicting the spectral and physical properties based on foundational chemical principles and data from closely related structural analogs. It is designed for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound.

Introduction: The Significance of a Versatile Building Block

This compound (commonly referred to as Boc-acetoacetyl-piperazine) is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates two key reactive handles: a β-ketoamide and a Boc-protected piperazine.

-

The piperazine ring is a privileged scaffold in drug design, known to enhance aqueous solubility and bioavailability. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization of the secondary amine, making it a versatile building block for creating libraries of compounds.[1][2][3]

-

The 3-oxobutanoyl (acetoacetyl) group is a classic β-dicarbonyl moiety. It can exist in keto-enol tautomeric forms and serves as a potent nucleophile (as its enolate) or as an electrophile at its two carbonyl carbons. This functionality is crucial for constructing more complex heterocyclic systems or for engaging in various coupling reactions.

The combination of these features in a single molecule makes it a valuable intermediate for synthesizing a wide range of compounds, from kinase inhibitors to novel therapeutic agents. Accurate characterization is paramount to confirming its identity and purity before its use in subsequent synthetic steps.

Molecular Structure and Key Features

Caption: A typical workflow for the synthesis and analytical validation of a chemical intermediate.

Conclusion

This technical guide provides a detailed, expert-driven prediction of the characterization data for this compound. While based on well-established principles of chemical analysis, all data presented herein should be considered hypothetical until confirmed by direct experimental evidence. The protocols and interpretations offered are designed to provide researchers with a solid framework for identifying and validating this versatile chemical building block, ensuring its quality and suitability for advancing research in drug discovery and development.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

-

Kaupang, Å., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]

-

Du, Y., & Rochelle, G. T. (2014). Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Energy Procedia, 63, 997-1017. [Link]

- Google Patents. Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.

-

PubMed. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. National Center for Biotechnology Information. [Link]

Sources

1H NMR spectrum of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. This compound, a key intermediate in various synthetic pathways, presents a unique spectral profile due to the presence of distinct functional moieties and, most critically, its existence as a mixture of keto-enol tautomers in solution. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectrum, explaining the structural basis for observed chemical shifts, and providing a robust experimental protocol for data acquisition. Our analysis is grounded in fundamental NMR principles and supported by authoritative references to ensure scientific integrity and practical utility.

Molecular Structure and Spectroscopic Complexity

This compound is an asymmetrically substituted piperazine derivative. The structure combines a bulky tert-butoxycarbonyl (Boc) protecting group on one nitrogen with an acetoacetyl group on the other. The acetoacetyl moiety is a classic β-dicarbonyl system, which gives rise to the phenomenon of keto-enol tautomerism.[1][2] Consequently, in a typical NMR solvent, the compound exists not as a single species but as a dynamic equilibrium between the keto and enol forms. This equilibrium is fundamental to understanding its ¹H NMR spectrum, which will display distinct sets of signals corresponding to each tautomer.

Caption: Chemical Structure of the Topic Compound.

The Phenomenon of Keto-Enol Tautomerism

Tautomers are constitutional isomers that rapidly interconvert, and the keto-enol equilibrium is a cornerstone of organic chemistry.[2][3] For the title compound, the α-hydrogens on the methylene carbon (C2') of the acetoacetyl group are acidic, allowing for a proton transfer that results in the formation of a more conjugated enol isomer.

The position of this equilibrium is highly sensitive to the environment, particularly the solvent.[4]

-

In non-polar, aprotic solvents (e.g., CCl₄, CDCl₃), the enol form is often stabilized by a strong intramolecular hydrogen bond, shifting the equilibrium towards the enol.[1]

-

In polar, protic solvents (e.g., D₂O, CD₃OD), the solvent molecules can hydrogen bond with the keto form's carbonyl groups, stabilizing it and shifting the equilibrium towards the keto tautomer.

This dynamic equilibrium is typically slow on the NMR timescale, meaning that separate, distinct signals for both the keto and enol forms are observed in a single spectrum.[4] The ratio of these tautomers can be directly quantified by comparing the integration values of their respective unique signals.[3]

Caption: Keto-Enol Tautomeric Equilibrium.

Predicted ¹H NMR Spectral Analysis

The following is a detailed, peak-by-peak prediction of the ¹H NMR spectrum, assuming a deuterated chloroform (CDCl₃) solvent, which tends to favor a significant population of the enol form. The chemical shift values (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[5]

Signals Common to Both Tautomers

These signals arise from the Boc-protected piperazine core and are expected to be largely unaffected by the tautomerism at the distal end of the molecule, although they may appear broadened due to the presence of multiple chemical species and restricted bond rotation.

-

tert-Butyl Protons (H-a): The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet. This signal is an excellent integration standard. Its characteristic high intensity makes it stand out.[6]

-

Piperazine Ring Protons (H-b, H-c): The piperazine ring is asymmetrically substituted. The four protons (H-b) on the carbons adjacent to the Boc-group nitrogen are in a different chemical environment than the four protons (H-c) adjacent to the acetoacetyl-group nitrogen. Due to the amide-like nature of both nitrogen substituents, rotation around the C-N bonds can be restricted, leading to broadened signals at room temperature.[7]

-

H-b Protons: These protons are adjacent to the electron-withdrawing carbamate group and are expected to appear as a broad multiplet.

-

H-c Protons: These protons are adjacent to the tertiary amide of the acetoacetyl group and will also appear as a broad multiplet, likely further downfield due to the stronger deshielding effect of the adjacent carbonyl.

-

Signals Specific to the Keto Tautomer

-

Acetyl Methyl Protons (H-d): The three protons of the terminal methyl group, adjacent to a carbonyl, will appear as a sharp singlet. This is a classic chemical shift for an acetyl group.[8]

-

Active Methylene Protons (H-e): The two protons of the methylene group are positioned between two electron-withdrawing carbonyl groups, resulting in significant deshielding. They will appear as a sharp singlet.

Signals Specific to the Enol Tautomer

-

Enol Methyl Protons (H-f): The methyl group is now attached to a C=C double bond. These protons are typically found slightly upfield compared to their keto counterparts and will appear as a singlet.

-

Vinylic Proton (H-g): This proton is on the C=C double bond and is significantly deshielded. It will appear as a singlet. The observation of a signal in this region is a definitive marker for the enol form.[9]

-

Enol Hydroxyl Proton (H-h): The chemical shift of this proton is highly variable and concentration-dependent. Due to intramolecular hydrogen bonding, it can be very broad and appear far downfield. This peak will disappear upon shaking the sample with a drop of D₂O due to proton exchange.

Summary of Predicted Chemical Shifts

| Proton Label | Functional Group | Predicted δ (ppm) | Multiplicity | Integration (Keto) | Integration (Enol) |

| H-a | -C(CH ₃)₃ (Boc) | ~1.47 | Singlet | 9 | 9 |

| H-b | Piperazine (-N-CH ₂-) | ~3.4-3.5 | Broad Multiplet | 4 | 4 |

| H-c | Piperazine (-N-CH ₂-) | ~3.5-3.7 | Broad Multiplet | 4 | 4 |

| H-d | CH ₃-C=O (Keto) | ~2.25 | Singlet | 3 | - |

| H-e | -C(=O)-CH ₂-C(=O)- | ~3.65 | Singlet | 2 | - |

| H-f | CH ₃-C=C (Enol) | ~2.05 | Singlet | - | 3 |

| H-g | =CH - (Enol) | ~5.50 | Singlet | - | 1 |

| H-h | -OH (Enol) | ~12-15 (variable) | Broad Singlet | - | 1 |

Note: Integration values are relative and depend on the keto:enol ratio in the chosen solvent.

Recommended Experimental Protocol

To obtain a high-resolution ¹H NMR spectrum suitable for detailed analysis, the following protocol is recommended. This workflow ensures data integrity and reproducibility.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.

-

Recommended: Chloroform-d (CDCl₃) with 0.03% TMS is an excellent starting point for observing both tautomers.

-

Alternative: Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may alter the keto-enol ratio.

-

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 16-20 ppm.

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially for accurate integration.

-

Acquisition Time (aq): At least 3 seconds for good resolution.

-

-

D₂O Exchange (Optional): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the enolic -OH signal confirms its assignment.

Caption: Recommended Experimental Workflow.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough interpretation requires an appreciation for the compound's key structural features: the Boc-protecting group, the asymmetric piperazine core, and, most importantly, the keto-enol tautomerism of the acetoacetyl side chain. By recognizing the distinct sets of signals for each tautomer, researchers can confirm the compound's identity, assess its purity, and quantify the tautomeric ratio under specific solution conditions. This guide provides the foundational knowledge and practical steps necessary to confidently perform and interpret this critical analytical measurement.

References

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

-

Nanalysis. What's the 'ism' of today? Keto-Enol Tautomerism. [Link]

-

NIH. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 13C NMR Analysis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive examination of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document details the predicted ¹³C NMR chemical shifts, outlines a robust experimental protocol for data acquisition, and provides a detailed interpretation of the spectral data. The causality behind experimental choices is explained, ensuring a self-validating and reproducible methodology. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex organic molecules.

Introduction: The Structural Significance of this compound

The accurate structural characterization of pharmacologically relevant molecules is a cornerstone of modern drug discovery. This compound incorporates several key functional groups: a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a β-dicarbonyl moiety. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents.[1] The Boc group is a common protecting group for amines, and its presence influences the electronic environment of the piperazine ring. The 3-oxobutanoyl side chain introduces a β-dicarbonyl system, which can exist in equilibrium between keto and enol tautomers. This tautomerism can have significant implications for the molecule's chemical reactivity and biological activity.

¹³C NMR spectroscopy is an indispensable tool for unambiguously determining the carbon framework of organic molecules. By analyzing the chemical shifts of each carbon atom, we can gain precise insights into the electronic environment, connectivity, and even subtle conformational dynamics of the molecule. This guide will walk through the theoretical prediction, acquisition, and detailed analysis of the ¹³C NMR spectrum of the title compound.

Predicted ¹³C NMR Spectral Data

The prediction of ¹³C NMR chemical shifts is a critical first step in spectral analysis. Based on established chemical shift ranges for various functional groups, we can anticipate the approximate resonance position for each carbon atom in this compound.[2][3] These predictions provide a framework for assigning the signals in the experimental spectrum.

Molecular Structure and Carbon Numbering:

To facilitate a clear discussion, the carbon atoms of the molecule are numbered as follows:

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| C1, C4 | Piperazine CH₂ (adjacent to N-Boc) | 40 - 50 | Triplet |

| C2, C3 | Piperazine CH₂ (adjacent to N-acyl) | 45 - 55 | Triplet |

| C5 (keto) | Methylene (α to C=O) | 45 - 55 | Triplet |

| C6 (keto) | Methyl | 25 - 35 | Quartet |

| C7 (keto) | Ketone C=O | 200 - 210 | Singlet |

| C8 (amide) | Amide C=O | 165 - 175 | Singlet |

| C9 (Boc C=O) | Carbamate C=O | 150 - 160 | Singlet |

| C10 (Boc Cq) | Quaternary Carbon (tert-Butyl) | 78 - 85 | Singlet |

| C11 (Boc CH₃) | Methyl Carbons (tert-Butyl) | 25 - 30 | Quartet |

Note: The presence of keto-enol tautomerism may lead to additional, lower-intensity signals for the enol form.

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield reliable and reproducible results.

3.1. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent resonance at approximately 77.16 ppm.

-

Concentration: Prepare a solution by dissolving 20-50 mg of the analyte in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. This concentration range provides a good signal-to-noise ratio within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

3.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

-

Nucleus: ¹³C

-

Frequency: Approximately 100 MHz

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

-

Spectral Width (SW): 0 to 220 ppm to encompass the full range of expected carbon chemical shifts.

-

Temperature: 298 K (25 °C).

Workflow for Data Acquisition:

Caption: Experimental workflow for acquiring and processing the ¹³C NMR spectrum.

Spectral Interpretation and Discussion

A detailed analysis of the ¹³C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts, signal multiplicities (if a proton-coupled spectrum is acquired), and an understanding of the electronic effects of the various functional groups.

4.1. The Carbonyl Region (δ 150-210 ppm)

Three distinct signals are expected in the downfield region of the spectrum, corresponding to the three carbonyl carbons:

-

Ketone Carbonyl (C7): The ketone carbonyl is the most deshielded carbon and is expected to resonate at the lowest field, typically in the range of 200-210 ppm.[3]

-

Amide Carbonyl (C8): The amide carbonyl carbon is influenced by the nitrogen atom and will appear upfield from the ketone, generally between 165-175 ppm.

-

Carbamate Carbonyl (C9): The carbamate carbonyl of the Boc group is further shielded and is predicted to be in the 150-160 ppm range.[4]

4.2. The Piperazine and Aliphatic Region (δ 25-85 ppm)

-

Boc Quaternary Carbon (C10): The quaternary carbon of the tert-butyl group is attached to an oxygen atom, resulting in a chemical shift in the 78-85 ppm range.[5]

-

Piperazine Carbons (C1, C2, C3, C4): The four methylene carbons of the piperazine ring are in different electronic environments. The carbons alpha to the nitrogen of the Boc group (C1, C4) are expected to be slightly more shielded than those alpha to the nitrogen of the acyl group (C2, C3). At room temperature, due to the restricted rotation around the amide bond, it is possible to observe four distinct signals for the piperazine carbons.[6] However, rapid conformational exchange may lead to fewer, broadened signals.

-

Acyl Methylene Carbon (C5): The methylene carbon adjacent to the amide carbonyl (C5) will be deshielded and is expected in the 45-55 ppm range.

-

Acyl Methyl Carbon (C6): The terminal methyl group of the butanoyl chain (C6) will be found in the more shielded region of the aliphatic range, typically 25-35 ppm.

-

Boc Methyl Carbons (C11): The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal in the 25-30 ppm range.[5]

4.3. The Influence of Keto-Enol Tautomerism

The 3-oxobutanoyl moiety can undergo keto-enol tautomerization.[7][8]

Caption: Equilibrium between the keto and enol tautomers of the β-dicarbonyl moiety.

In the enol form, the ketone carbonyl (C7) is converted to a hydroxyl-bearing olefinic carbon, and the adjacent methylene (C5) becomes an olefinic carbon. This would result in two new signals in the olefinic region (δ 90-160 ppm) and a disappearance or reduction in intensity of the C5 and C7 signals of the keto form. The equilibrium between the keto and enol forms is solvent-dependent.[9] In a non-polar solvent like CDCl₃, the keto form is generally favored. The presence of minor peaks corresponding to the enol tautomer should be considered during spectral analysis.

Conclusion

This technical guide has provided a comprehensive framework for the ¹³C NMR analysis of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this and structurally related molecules. The detailed assignment of chemical shifts, supported by an understanding of the underlying chemical principles, is essential for the unambiguous structural elucidation required in modern chemical and pharmaceutical research.

References

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Gomory, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41225-41234. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Retrieved from [Link]

-

Kricheldorf, H. R. (1983). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Macromolecular Science: Part A-Chemistry, 20(4), 431-447. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Acetoacetamide. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

ResearchGate. (n.d.). Solution 13 C NMR spectrum of the reaction of methyl acetoacetate and.... Retrieved from [Link]

-

Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

Smith, K. T., et al. (2016). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. Journal of Chemical Education, 93(4), 790-794. Retrieved from [Link]

-

University of Puerto Rico at Mayagüez. (n.d.). 13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. Retrieved from [Link]

-

Valters, R., & Kampare, R. (2006). Keto-enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 84(1), 13-20. Retrieved from [Link]

-

Wang, L., et al. (2013). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances, 3(48), 25959-25966. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Mass spectrometry of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

An In-depth Technical Guide to the Mass Spectrometric Characterization of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

Executive Summary

This whitepaper provides a comprehensive, technically-grounded guide to the mass spectrometric analysis of this compound, a pivotal building block in contemporary drug development. Moving beyond a simple recitation of parameters, this document elucidates the causal reasoning behind each experimental choice, from sample preparation to spectral interpretation. We present a self-validating workflow for electrospray ionization (ESI) mass spectrometry, detailing optimized protocols for precursor ion identification (MS1) and collision-induced dissociation (MS/MS). The core of this guide is a meticulous breakdown of the compound's predictable fragmentation pathways, offering a robust analytical fingerprint for its unambiguous identification. This guide is tailored for researchers, analytical chemists, and process development scientists who require a definitive method for structural verification and purity assessment.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical synthesis, the structural integrity of intermediates is paramount. This compound serves as a key intermediate, incorporating the frequently utilized piperazine scaffold, a beta-keto functionality, and the ubiquitous tert-butoxycarbonyl (Boc) protecting group. The piperazine moiety is a privileged structure in medicinal chemistry, valued for its ability to improve pharmacokinetic properties.[1] The precise characterization of this molecule is therefore a critical quality control checkpoint.

Electrospray ionization mass spectrometry (ESI-MS) is the definitive technique for this purpose, offering exceptional sensitivity and structural insight. This guide provides an expert-level framework for developing and executing a robust ESI-MS and tandem MS (MS/MS) methodology for this specific analyte.

A Framework for Analysis: From Sample to Spectrum

A successful mass spectrometry analysis is not a matter of chance, but the result of a logically constructed workflow. Each step is designed to maximize analyte signal, ensure reproducibility, and generate data that is structurally informative. The workflow below represents a field-proven approach.

Caption: A robust, three-phase workflow for MS analysis.

Methodological Rationale: Explaining the Choices

-

Solvent System: A 50:50 mixture of acetonitrile and water provides an ideal balance of polarity for analyte solubility and volatility for efficient desolvation in the ESI source.

-

Acidification: The addition of 0.1% formic acid is a critical step. The two nitrogen atoms of the piperazine ring are basic sites that are readily protonated in an acidic environment. This significantly enhances the ionization efficiency in positive ion mode, leading to a strong signal for the protonated molecule, [M+H]⁺.

Precursor Ion Identification (MS1 Analysis)

The initial step is to acquire a full scan mass spectrum to identify the protonated molecule. The elemental composition of the neutral compound is C₁₃H₂₂N₂O₄. High-resolution mass spectrometry (HRMS) is strongly recommended to confirm this composition with high accuracy.

Calculated Molecular Ions

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | [C₁₃H₂₃N₂O₄]⁺ | 271.1652 |

| [M+Na]⁺ | [C₁₃H₂₂N₂O₄Na]⁺ | 293.1472 |

The primary ion of interest and the target for subsequent MS/MS analysis is the [M+H]⁺ adduct at m/z 271.1652. The presence of a sodium adduct ([M+Na]⁺) is common and serves as a useful secondary confirmation of the molecular weight.

Optimized ESI Source Parameters

The following parameters serve as a validated starting point for most modern mass spectrometers.

| Parameter | Value Range | Justification |

| Ionization Mode | Positive ESI | The basic piperazine nitrogens are ideal sites for protonation. |

| Capillary Voltage | 3.8 – 4.2 kV | Creates a stable Taylor cone for efficient droplet formation and ionization. |

| Drying Gas (N₂) Temperature | 325 – 350 °C | Ensures complete desolvation of the analyte without inducing thermal degradation. |

| Drying Gas (N₂) Flow | 10 – 12 L/min | Facilitates rapid solvent evaporation from the ESI droplets. |

| Nebulizer Pressure (N₂) | 35 – 45 psi | Promotes the formation of a fine aerosol, which is essential for efficient ionization. |

| MS1 Scan Range (m/z) | 100 – 400 | A targeted range that comfortably includes the expected precursor ions. |

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Isolating the [M+H]⁺ ion (m/z 271.2) and subjecting it to collision-induced dissociation (CID) generates a fragmentation pattern that acts as a structural fingerprint. The Boc protecting group is notoriously labile under CID conditions and provides highly diagnostic neutral losses.[2][3]

Primary Fragmentation Pathways

The bonds associated with the Boc group and the central amide linkage are the most susceptible to cleavage. The following diagram illustrates the most probable fragmentation events.

Caption: Predicted fragmentation of the protonated parent molecule.

Interpretation of High-Value Fragment Ions

-

m/z 215.1: Loss of Isobutylene (-56 Da) This fragment is arguably the most characteristic signal for a Boc-protected compound. It arises from the cleavage of the C-O bond of the tert-butyl group and the transfer of a hydrogen, leading to the elimination of neutral isobutylene (C₄H₈). The resulting ion retains the carbamic acid portion attached to the piperazine ring.

-

m/z 171.1: Loss of the Boc Group (-100 Da) This intense signal corresponds to the cleavage of the N-C bond of the carbamate, resulting in the complete loss of the Boc group (C₅H₈O₂) as carbon dioxide and isobutylene. The resulting ion is the protonated 1-(3-oxobutanoyl)piperazine, providing clear evidence of the core structure.

-

m/z 69.0: Acylium Ion Formation Cleavage of the amide bond between the piperazine nitrogen and the butanoyl carbonyl group generates a stable acylium ion, [CH₃COCH₂CO]⁺. This fragment confirms the presence of the 3-oxobutanoyl side chain. The mass spectra of β-keto esters are often dominated by cleavages alpha to the carbonyl groups.[4][5]

Conclusion: A Validated Analytical Signature

The mass spectrometric identity of this compound is definitively established through a two-tiered approach. First, the accurate mass of the protonated molecule is confirmed at m/z 271.1652 using positive mode ESI-HRMS. Second, its structural identity is verified by a characteristic MS/MS fragmentation pattern featuring diagnostic product ions at m/z 215.1 , 171.1 , and 69.0 . This combination of precursor mass accuracy and a predictable fragmentation fingerprint provides an unequivocal method for the characterization of this important pharmaceutical intermediate, ensuring the integrity of subsequent synthetic steps.

References

-

Title: Mass Spectrometry in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Collision-induced dissociation of multi-protonated peptides Source: Journal of the American Society for Mass Spectrometry URL: [Link]

-

Title: The Role of the Piperazine Moiety in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: How can I avoid the Boc-cleavage during Mass Analysis? Source: ResearchGate URL: [Link]

-

Title: Mass Spectra of β-Keto Esters Source: ResearchGate URL: [Link]

-

Title: Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters Source: ACS Publications URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Keto-Enol Tautomerism in tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, a β-keto amide of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights into the structural, environmental, and analytical aspects of this tautomeric equilibrium. We will delve into the underlying mechanisms, the profound influence of solvent polarity and hydrogen bonding, and the spectroscopic techniques essential for characterizing and quantifying the tautomeric forms. This guide is designed to be a self-validating resource, grounding its claims in established scientific literature and providing detailed, reproducible experimental protocols.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a critical consideration in drug design and development.[1][2] The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.

This compound is a β-dicarbonyl compound, a structural motif known to exhibit significant keto-enol tautomerism.[1][3] The equilibrium between its keto and enol forms is not static but is dynamically influenced by the surrounding environment. Understanding and controlling this equilibrium is therefore paramount for researchers aiming to optimize the properties of drug candidates containing this or similar scaffolds.

Structural Analysis of this compound

The tautomeric behavior of this compound is dictated by its inherent molecular structure. As a β-keto amide, it possesses two carbonyl groups separated by a single carbon atom (the α-carbon). This 1,3-dicarbonyl arrangement is the key structural feature that facilitates the formation of a stable enol tautomer.

The stability of the enol form is significantly enhanced by two primary factors:

-

Conjugation: In the enol tautomer, the newly formed carbon-carbon double bond is conjugated with the remaining carbonyl group, creating a more delocalized and stable π-electron system.[4]

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the adjacent carbonyl group.[5][6] This creates a stable six-membered ring-like structure, which contributes significantly to the overall stability of the enol form.

The presence of the bulky tert-butyl carbamate (Boc) protecting group on the piperazine ring can also exert steric and electronic effects that may subtly influence the tautomeric equilibrium.

The Decisive Role of the Solvent Environment

The equilibrium position between the keto and enol tautomers is exquisitely sensitive to the solvent environment.[5][7][8] This solvent dependence is a critical factor to consider during synthesis, purification, formulation, and in-vitro/in-vivo studies.

Solvent Polarity

Generally, for β-dicarbonyl compounds, an increase in solvent polarity tends to favor the keto tautomer.[8][9][10] This is often attributed to the greater polarity of the keto form, which is more effectively solvated by polar solvents. However, it's important to note that the dipole moments of the keto and enol forms can be complex, and this trend is not universally absolute.[9][10]

Hydrogen Bonding Capacity

The hydrogen bonding capability of the solvent plays a crucial role.

-

Protic Solvents: Solvents capable of donating hydrogen bonds (e.g., water, methanol) can compete with the intramolecular hydrogen bond of the enol form. By forming intermolecular hydrogen bonds with both the keto and enol tautomers, they can disrupt the stable intramolecularly hydrogen-bonded enol structure, thereby shifting the equilibrium towards the keto form.

-

Aprotic Solvents: Non-polar, aprotic solvents (e.g., hexane, carbon tetrachloride) do not interfere with the intramolecular hydrogen bond of the enol, thus favoring the enol tautomer. Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors and may stabilize the enol form.[10]

Experimental Characterization of Tautomers

Accurate characterization and quantification of the keto and enol tautomers are essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.[5][9][11]

¹H NMR Spectroscopy

Proton NMR provides distinct signals for the keto and enol forms, allowing for their unambiguous identification and quantification. The interconversion between tautomers is typically slow on the NMR timescale, resulting in separate sets of peaks for each species.[9][10]

Characteristic ¹H NMR Signals:

| Tautomer | Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Keto | α-CH₂ | ~3.5 - 4.0 | Singlet |

| -CH₃ | ~2.2 - 2.5 | Singlet | |

| Enol | Vinylic =CH- | ~5.0 - 5.5 | Singlet |

| Enolic -OH | ~12 - 16 | Broad Singlet | |

| -CH₃ | ~1.9 - 2.2 | Singlet |

Quantification: The relative amounts of the keto and enol forms can be determined by integrating the areas of their respective characteristic peaks. For instance, the ratio of the integral of the α-CH₂ (keto) to the vinylic =CH- (enol) signal provides a direct measure of the tautomeric equilibrium.

¹³C NMR Spectroscopy

Carbon NMR can also be used to distinguish between the tautomers, although the long relaxation times of carbonyl carbons can make quantitative analysis challenging.[12]

Characteristic ¹³C NMR Signals:

| Tautomer | Carbon | Expected Chemical Shift (ppm) |

| Keto | Ketone C=O | ~200 - 210 |

| Amide C=O | ~165 - 175 | |

| α-CH₂ | ~50 - 60 | |

| Enol | Enolic C=O | ~185 - 195 |

| Enolic C-OH | ~170 - 180 | |

| Vinylic =CH- | ~90 - 100 |

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative evidence for the presence of both tautomers.

-

Keto form: Strong C=O stretching bands around 1700-1730 cm⁻¹ for the ketone and ~1650 cm⁻¹ for the amide.

-

Enol form: A broad O-H stretching band (due to hydrogen bonding) around 2500-3200 cm⁻¹, and C=C and C=O stretching bands for the conjugated system at lower frequencies than their non-conjugated counterparts.

Experimental Protocols

The following protocols are provided as a guide for the reproducible analysis of the keto-enol tautomerism of this compound.

Synthesis of this compound

While several synthetic routes exist, a common approach involves the acylation of N-Boc-piperazine.[13] A related synthesis of a piperazine derivative involves the reaction of N-Boc-piperazine with a bromoacetate derivative.[14][15]

Materials:

-

tert-Butyl piperazine-1-carboxylate

-

Diketene or a suitable acetoacetylating agent

-

Aprotic solvent (e.g., Dichloromethane, THF)

-

Triethylamine (or another non-nucleophilic base)

Procedure:

-

Dissolve tert-Butyl piperazine-1-carboxylate in the chosen aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add the acetoacetylating agent dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Analysis

Objective: To determine the keto-enol ratio in different solvents.

Materials:

-

Synthesized this compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer (400 MHz or higher recommended for good resolution)

Procedure:

-

Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the desired deuterated solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for at least 30 minutes before analysis.

-

Acquire a ¹H NMR spectrum.

-

Carefully phase and baseline correct the spectrum.

-

Integrate the characteristic signals for the keto and enol forms (e.g., α-CH₂ for keto and vinylic =CH- for enol).

-

Calculate the percentage of each tautomer using the integral values.

Conclusion and Future Perspectives

The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this equilibrium is not merely an academic exercise but a practical necessity for scientists engaged in drug discovery and development. The ability to predict and control the tautomeric ratio can lead to the design of molecules with improved physicochemical and biological properties.

Future research in this area could explore the impact of temperature on the tautomeric equilibrium, the kinetics of tautomerization, and the use of computational modeling to predict tautomeric preferences in different environments.[6][16] Such studies will further enhance our ability to harness the subtleties of tautomerism for the rational design of new and improved therapeutic agents.

References

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

- Mills, J. E., & Kudrna, J. C. (2016). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 46(15), 2447-2455.

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

- JCE Staff. (2006). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.

- Reeves, L. W. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 35(12), 1351-1364.

- Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study.

- Zhang, X., et al. (2019). The Applications of β‐Keto Amides for Heterocycle Synthesis.

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

- Riss, P. J., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

-

ACS Publications. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. Retrieved from [Link]

-

The Journal of Physical Chemistry. (n.d.). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]

- Gao, Y., et al. (2013). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Journal of the Serbian Chemical Society, 78(6), 793-800.

- Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.

- Chimov, A. V., et al. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 14, 2598-2605.

- National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ACS Omega, 4(14), 15993-16001.

-

Organic Letters. (n.d.). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]

- Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.

-

ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, February 21). Keto Enol Tautomerism And How To Determine Which Molecule Has An Enol Form? A Super Easy Way! [Video]. YouTube. [Link]

-

Beilstein Journals. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Retrieved from [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

- Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. International Conference on Mechatronics, Materials, Chemistry and Computer Engineering (ICMMCCE 2015).

-

OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. Organic Chemistry. Retrieved from [Link]

Sources

- 1. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ketone - Wikipedia [en.wikipedia.org]

- 13. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a key building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents. The integrity and purity of this reagent are paramount to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides a detailed analysis of the stability and optimal storage conditions for this compound, offering insights into its chemical properties, potential degradation pathways, and recommended handling and analytical procedures to maintain its quality over time.

Chemical Profile and Inherent Stability Considerations

The molecular structure of this compound contains two primary functional groups that dictate its stability: the tert-butyl carbamate (Boc) protecting group and a β-keto amide moiety. Understanding the inherent reactivity of these groups is fundamental to predicting and mitigating potential degradation.

-

The tert-Butyl Carbamate (Boc) Group: This protecting group is notoriously labile under acidic conditions. The mechanism of acid-catalyzed hydrolysis of tert-butyl esters and carbamates involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene or tert-butanol. This susceptibility necessitates the strict avoidance of acidic environments during storage and handling.

-

The β-Keto Amide Moiety: The 3-oxobutanoyl (or acetoacetyl) group is a reactive functionality. The presence of two carbonyl groups separated by a methylene group makes the central methylene protons acidic and susceptible to enolization. This moiety can also undergo hydrolysis, particularly under basic or strongly acidic conditions, leading to the cleavage of the amide bond.

Recommended Storage and Handling Protocols

Based on the chemical profile and supplier recommendations, the following conditions are critical for maintaining the long-term stability of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C Refrigerator | Slows down potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and hydrolysis from atmospheric moisture. |

| Light | Amber vial or dark location | Protects against potential photolytic degradation. |

| Container | Tightly sealed, appropriate material | Prevents contamination and contact with moisture. |

Handling Procedures:

-

Always handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

To dispense the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

After dispensing, flush the container with an inert gas before resealing tightly.

-

Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Potential Degradation Pathways

The primary degradation pathways for this compound can be inferred from the reactivity of its constituent functional groups. A forced degradation study would be necessary to definitively identify and characterize the degradation products.

Figure 1. Proposed major degradation pathways.

Acid-Catalyzed Degradation: The primary site of degradation under acidic conditions is the Boc group, leading to its removal and the formation of the corresponding piperazinium salt of the N-(3-oxobutanoyl)piperazine.

Base-Catalyzed Degradation: In the presence of a strong base, the β-keto amide can undergo hydrolysis, potentially leading to the cleavage of the butanoyl side chain to form tert-butyl piperazine-1-carboxylate and acetate.

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact parent compound from its potential degradation products and any process-related impurities.

Chromatographic Conditions (A Starting Point):

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Rationale for Method Parameters:

-

A C18 column is a good starting point for moderately polar compounds.

-

A gradient elution is necessary to separate compounds with a range of polarities, which is expected from the potential degradation products.

-

The use of a formic acid modifier will help to control the peak shape of the amine-containing molecules.

-

UV detection at a low wavelength (210 nm) is chosen to ensure the detection of compounds that may lack a strong chromophore.

Forced Degradation Study Protocol

A forced degradation study is essential to validate the stability-indicating nature of the HPLC method and to identify the likely degradation products.

Figure 2. Workflow for a forced degradation study.

Experimental Steps:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store the solid compound at 80°C for 48 hours.

-

Photolytic: Expose the solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Peak Purity and Mass Balance: For the developed HPLC method, assess the peak purity of the parent compound under each stress condition using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

-

Degradant Identification: For significant degradation products, use LC-MS/MS to obtain mass spectral data and propose their structures.

Conclusion

The stability of this compound is intrinsically linked to the chemical properties of its Boc and β-keto amide functionalities. Strict adherence to recommended storage conditions, particularly refrigeration and exclusion of moisture and acidic contaminants, is essential for preserving its integrity. For critical applications in drug development, the implementation of a validated stability-indicating HPLC method is strongly advised to ensure the quality and purity of this important synthetic intermediate. The protocols and insights provided in this guide serve as a valuable resource for researchers and scientists to effectively manage and utilize this compound in their work.

References

-

Pharmaffiliates. This compound. [Link]

-

Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050. [Link]

-

ResearchGate. Hydrolysis of β‐keto amide. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

A Senior Application Scientist's Guide to tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate: Sourcing, Qualification, and Application

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous approved therapeutic agents.[1][2][3] Its unique physicochemical properties—including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets—make it a highly sought-after component in medicinal chemistry.[1] tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS No. 401566-77-6) is a key heterocyclic building block that provides a strategic entry point for the incorporation of the piperazine core into more complex molecules.

This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape of this important intermediate. We will delve into the nuances of supplier selection, the critical aspects of quality control, and the rationale behind these considerations, grounded in the context of its application in pharmaceutical synthesis. While this specific intermediate is a valuable synthon for a variety of complex molecules, its structural motif is exemplified in the synthesis of key pharmaceutical compounds, such as the anti-cancer drug Vandetanib, which utilizes a similar piperidine-based intermediate.[4]

Commercial Supplier Landscape: A Comparative Analysis

The selection of a reliable supplier for a critical starting material is a decision that reverberates throughout the entire drug development lifecycle. Beyond mere availability and cost, a thorough evaluation of a supplier's quality systems, documentation, and batch-to-batch consistency is paramount. Below is a comparative table of some commercial suppliers of this compound.

| Supplier | Product Number | Purity Specification | Available Quantities | Additional Information |

| Fluorochem | F789284 | ≥98% | 100 mg, 250 mg, 1 g, 5 g | Provides basic chemical properties and GHS information on their website.[5] |

| Pharmaffiliates | PA 27 0027099 | Not specified | Inquire for bulk quote | Lists the compound as a miscellaneous pharmaceutical intermediate. |

| BLDpharm | BD140735 | ≥98% | 1g, 5g, 25g | Offers the product for research use. |

| Vibrant Pharma Inc. | V02093 | 97% | 1g, 5g, 25g | Provides basic product specifications.[6] |

| TCI Chemicals | M3838 | >98.0% (HPLC) | 25g, 500g | Provides a Certificate of Analysis with lot-specific purity data.[7] |

The Causality of Supplier Selection: Beyond the Datasheet

Choosing the right supplier is a risk mitigation strategy. For early-stage research, a supplier offering small quantities with a stated purity of ≥98% may be sufficient. However, for process development and scale-up, the scrutiny must intensify. The causality is clear: the purity and impurity profile of your starting material directly impacts the yield, purity, and safety of your final active pharmaceutical ingredient (API).

Key Considerations for Supplier Qualification:

-

Quality Management System (QMS): Does the supplier operate under a robust QMS, such as ISO 9001? For later-stage development, cGMP (current Good Manufacturing Practice) manufacturing capabilities are essential.

-

Transparency and Documentation: A trustworthy supplier will readily provide comprehensive documentation, including a detailed Certificate of Analysis (CoA), Safety Data Sheet (SDS), and information on their analytical methods.

-

Analytical Capabilities: Inquire about the supplier's in-house analytical capabilities. Do they perform structural elucidation (NMR, MS) and purity determination (HPLC, GC) for each batch?

-

Batch-to-Batch Consistency: Consistency is critical for reproducible research and manufacturing. Request data from multiple batches to assess variability in purity and impurity profiles.

In-House Quality Control: A Self-Validating System

Upon receipt of this compound, a comprehensive in-house quality control (QC) check is a non-negotiable step to validate the supplier's claims and ensure the material is fit for purpose. This process should be viewed as a self-validating system that confirms the identity, purity, and integrity of the intermediate.

Recommended QC Workflow:

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. vibrantpharma.com [vibrantpharma.com]